N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide
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Overview
Description
The compound “N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide” is a complex organic molecule. It contains a [1,2,4]triazolo[4,3-b]pyridazine core, which is a type of azaheterocyclic compound . This core is attached to a cyclobutyl group, an azetidin-3-yl group, and a methylcyclohex-3-ene-1-carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a [1,2,4]triazolo[4,3-b]pyridazine core . This core is a type of azaheterocyclic compound, which are compounds containing one or more nitrogen atoms as well as at least one other non-carbon atom (heteroatom) in a ring structure . The exact 3D structure and conformation of this compound would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Anticancer Activity
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to exhibit anticancer activity . They can interact with different target receptors in the biological system, making them potential candidates for cancer treatment .
Antimicrobial Activity
These compounds also show antimicrobial properties . They can be used in the development of new classes of antibacterial agents to fight multidrug-resistant pathogens .
Analgesic and Anti-inflammatory Activity
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold and triazole nucleus are known for their analgesic and anti-inflammatory activities . This makes them useful in the treatment of conditions associated with pain and inflammation.
Antioxidant Activity
These compounds have been found to possess antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
Antiviral Activity
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold and triazole nucleus have been found to exhibit antiviral activity . This makes them potential candidates for the treatment of viral infections.
Enzyme Inhibition
These compounds have been found to inhibit various enzymes, including carbonic anhydrase, cholinesterase, alkaline phosphatase, anti-lipase, and aromatase . Enzyme inhibitors are substances that bind to enzymes and decrease their activity. By inhibiting the enzyme, these compounds could potentially treat diseases related to these enzymes.
Antitubercular Agents
Compounds with the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold have been found to act as antitubercular agents . This suggests potential use in the treatment of tuberculosis.
Use as Fluorescent Probes
Some of these heterocycles have been used in medicinal chemistry as fluorescent probes . Fluorescent probes are used in various biological research applications, including the study of cell structure and function, visualization of cellular processes, and detection of specific types of cells and molecules.
Future Directions
Compounds with a [1,2,4]triazolo[4,3-b]pyridazine core are of interest in medicinal chemistry due to their potential biological activity . Future research could involve the synthesis and testing of analogs of this compound, investigation of its mechanism of action, and optimization of its properties for potential therapeutic use .
properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylcyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-24(20(27)15-6-3-2-4-7-15)16-12-25(13-16)18-11-10-17-21-22-19(26(17)23-18)14-8-5-9-14/h2-3,10-11,14-16H,4-9,12-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGZFAYUHVVUNMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5CCC=CC5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylcyclohex-3-ene-1-carboxamide |
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